1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-
Overview
Description
“1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-” is also known as N-(p-Toluenesulfonyloxy)phthalimide . It has a molecular formula of C15H11NO5S .
Synthesis Analysis
There are several methods for the synthesis of isoindoles. One method involves the cyclization of aromatic compounds bearing an acetylenic unit and nitrogen moieties, mainly under transition metal-catalyzed conditions . Another method involves the intermolecular hydroamination of alkynes, obtained by a four-component Ugi reaction, under AuCl3 catalysis .Chemical Reactions Analysis
Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications .Future Directions
Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity . Therefore, the future directions of “1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-” could be in these areas.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCZYABFGDIBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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